

TDZD-8 Intraperitoneal Injection Protocol Overview

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Compound Focus: Tdzd-8

CAS No.: 327036-89-5

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The table below summarizes key parameters from established *in vivo* protocols using **TDZD-8** via intraperitoneal (i.p.) injection:

Disease Model	Animal Subject	Dosage	Treatment Schedule	Key Experimental Findings
Okadaic Acid-induced Alzheimer's Model [1]	Zebrafish	1 μ M (in water)	Concomitant with okadaic acid	Reduced mortality, restored PP2A activity, reduced pTau, rescued cognition
Kainic Acid-induced Excitotoxicity [2]	Swiss albino mice	5 mg/kg (i.p.)	Single injection, 30 min before kainic acid	Attenuated neurodegeneration; reduced caspase-3 cleavage; no effect on seizures
Hyperglycemic Subarachnoid Hemorrhage [3]	Rat	Single injection of 5 mg/kg (i.p.)	30 minutes after SAH induction	Ameliorated brain damage; reduced oxidative stress and neuronal apoptosis

Disease Model	Animal Subject	Dosage	Treatment Schedule	Key Experimental Findings
Rheumatoid Arthritis [4]	Wistar rats	1 mg/kg (i.p.)	Daily for 3 weeks after RA confirmation	Inhibited RF, TNF- α , VEGF, α -SMA; reduced synovial fibrosis and limb deformities
Parkinson's & L-dopa-induced Dyskinesia [5]	6-OHDA Parkinsonian rats	30 mg/kg (i.p.)	Single injection, 1 hour before assessment	Reduced severity of L-dopa-induced dyskinesia

Detailed Experimental Methodologies

For researchers aiming to replicate these studies, here is a deeper dive into the methodologies.

Model Induction and TDZD-8 Treatment

- **Alzheimer's Model (Zebrafish):** The AD-like pathology was induced by treating zebrafish with 100 nM Okadaic acid (OKA), a PP2A inhibitor. **TDZD-8** was administered directly into the water at a 1 μ M concentration alongside OKA. [1]
- **Excitotoxicity/Neurodegeneration (Mice):** Neurodegeneration was induced by a single systemic injection of Kainic acid (KA). **TDZD-8** (5 mg/kg, i.p.) was administered as a pre-treatment 30 minutes before KA injection. [2]
- **Hyperglycemic Subarachnoid Hemorrhage (Rat):** This complex model involved multiple steps. First, hyperglycemia was induced by intraperitoneal injection of streptozocin for 3 days. Then, SAH was induced by injecting autologous blood into the prechiasmatic cistern. **TDZD-8** (5 mg/kg, i.p.) was administered as a post-treatment 30 minutes after the SAH event. [3]
- **Rheumatoid Arthritis (Rat):** RA was induced by active immunization with Collagen Type II (COII). The study confirmed RA development after 21 days, after which the treatment group received daily i.p. injections of **TDZD-8** (1 mg/kg) for three weeks. [4]

Formulation and Solubility

TDZD-8 has practical solubility considerations for *in vivo* work:

- **Solubility:** It is readily soluble in **DMSO** (up to 44.5 mg/mL) and **ethanol** (up to 44.5 mg/mL), but is **insoluble in water**. [5] [6]
- **Vehicle for Injection:** For intraperitoneal injection, the compound is typically first dissolved in a small volume of DMSO or ethanol to create a concentrated stock solution. This stock is then diluted in an appropriate saline solution (e.g., 0.9% sodium chloride) or a vehicle containing agents like PEG300 and Tween 80 to create a homogeneous suspension or solution suitable for injection. The final concentration of DMSO in the injection solution should be kept low (typically 1-5%) to avoid toxicity. [6]

Mechanism of Action and Signaling Pathways

TDZD-8 is a selective, **non-ATP competitive inhibitor of GSK-3 β** with an IC_{50} of 2 μ M. It shows minimal inhibitory effect on other kinases like CDK1, CK-II, PKA, or PKC at concentrations above 100 μ M. [5] [7] [6] Its neuroprotective effects are primarily mediated through the modulation of the Akt/GSK3 β pathway and downstream processes.

The following diagram illustrates the core neuroprotective mechanism of **TDZD-8** derived from the search results:



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Key Considerations for Protocol Design

- **Dosage Selection:** The effective i.p. dosage in rodents varies significantly (1-30 mg/kg). A dose-response study is recommended for new research contexts, starting within the 5-10 mg/kg range commonly used in neurological models [3] [2].

- **Treatment Timing:** **TDZD-8** shows efficacy as both a **pre-treatment** (30-60 minutes before injury) and a **post-treatment** (30 minutes after injury), indicating a potentially useful therapeutic window [3] [2].
- **Model-Specific Effects:** Be aware that the therapeutic effects are model-specific. **TDZD-8** rescued cognition in an Alzheimer's model and reduced brain damage after hemorrhage, but **did not suppress seizures** in an excitotoxicity model, highlighting its specific neuroprotective rather than broad anti-convulsant action [1] [3] [2].

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References

1. The GSK3 β inhibitor, TDZD-8, rescues cognition in a ... [pubmed.ncbi.nlm.nih.gov]
2. Activation of AKT/GSK3 β pathway by TDZD-8 attenuates ... [pubmed.ncbi.nlm.nih.gov]
3. GSK3 β inhibitor TDZD ameliorates brain damage through both ROS... 8 [pubmed.ncbi.nlm.nih.gov]
4. Synovial Knee Joint in Rheumatoid Arthritis Treated with TDZD - 8 : An... [scialert.net]
5. TDZD 8 | Glycogen Synthase Kinase 3 [tocris.com]
6. TDZD-8 | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]
7. GSK-3beta inhibitor I | Ligand page [guidetopharmacology.org]

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